molecular formula C21H16O6 B2998597 Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate CAS No. 374711-68-9

Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate

Cat. No. B2998597
M. Wt: 364.353
InChI Key: OTZSJWOVRMRQCG-UHFFFAOYSA-N
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Description

Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate, also known as MOC-Fu, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MOC-Fu is a furanocoumarin derivative that has been synthesized through a multistep process, and its chemical structure has been confirmed through various analytical techniques.

Mechanism Of Action

The mechanism of action of Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate involves its ability to interact with DNA and induce apoptosis in cancer cells. Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate has been shown to inhibit topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately triggers apoptosis in cancer cells.

Biochemical And Physiological Effects

Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate can induce apoptosis in cancer cells, inhibit cell proliferation, and cause cell cycle arrest. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its chemical structure can be confirmed through various analytical techniques. However, one of the limitations of Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate as a potential treatment for other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate and its potential applications in various fields.

Synthesis Methods

The synthesis of Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate involves a multistep process that starts with the synthesis of 4-methyl-6-oxobenzo[c]chromen-3-carboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is reacted with furfuryl alcohol to yield the desired product, Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate has been studied for its potential applications in various fields such as cancer research, drug discovery, and photodynamic therapy. In cancer research, Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate has shown promising results as a potential anticancer agent through its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.

properties

IUPAC Name

methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-12-17(25-11-13-7-9-18(26-13)21(23)24-2)10-8-15-14-5-3-4-6-16(14)20(22)27-19(12)15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZSJWOVRMRQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate

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